(3S)-3-PHENYL-MORPHOLINE HCL
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-phenylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHPXWWVHPSOP-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Chiral Morpholine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The morpholine (B109124) ring is a heterocyclic motif frequently incorporated into the structure of bioactive molecules and is considered a privileged scaffold in medicinal chemistry. researchgate.netnih.gov This is largely due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. researchgate.netnih.gov The presence of both an ether oxygen and a secondary amine provides a combination of hydrogen bond accepting and donating capabilities, influencing solubility and interactions with biological targets. researchgate.net
Chiral morpholines, in particular, are of immense importance in modern organic synthesis. rsc.org They serve as versatile synthons for the creation of enantiomerically pure amino acids and amino alcohols, which are fundamental components of many natural products and pharmaceuticals. researchgate.net The inherent chirality of these scaffolds allows for the construction of complex three-dimensional structures with a high degree of stereocontrol, a crucial aspect in the development of new chemical entities with specific biological activities. rsc.orgresearchgate.net The synthesis of morpholines is an area of active research, with a focus on developing novel and efficient methods for their construction and functionalization. researchgate.netnih.gov
Importance of Stereochemistry in the Design and Functionality of Morpholine Derivatives
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a paramount consideration in the design and functionality of morpholine (B109124) derivatives, especially in the context of medicinal chemistry. The biological activity of a chiral molecule is often intrinsically linked to its specific stereoisomeric form, as enantiomers can exhibit vastly different interactions with chiral biological macromolecules such as enzymes and receptors.
Research has demonstrated that the stereochemistry of morpholine derivatives is crucial for their pharmacological activity. cdnsciencepub.com Different stereoisomers of a compound can have different potencies, efficacies, and even different pharmacological profiles altogether. Therefore, the ability to synthesize stereochemically pure morpholine derivatives is essential for elucidating structure-activity relationships (SAR) and for developing safe and effective therapeutic agents. e3s-conferences.org
Overview of Research Trajectories for 3s 3 Phenyl Morpholine Hcl
Enantioselective Synthetic Strategies
The precise control of stereochemistry is paramount in the synthesis of chiral morpholines. Enantioselective strategies, employing either organocatalysts or transition metal complexes, have emerged as powerful tools to achieve high levels of enantiopurity.
Organocatalytic Approaches to Chiral Morpholine (B109124) Formation
Organocatalysis offers a metal-free and often milder alternative for the asymmetric synthesis of chiral molecules. While the de novo synthesis of chiral morpholines from achiral starting materials using organocatalysts is a less explored area, recent progress has demonstrated its potential. rsc.org One notable development is the use of cinchona alkaloid-derived phthalazine (B143731) catalysts in asymmetric halocyclization reactions to produce morpholines with a quaternary stereocenter. rsc.orgrsc.org This method has successfully yielded various chlorinated 2,2-disubstituted morpholines in excellent yields and high enantioselectivities under mild conditions. rsc.orgrsc.org
Another innovative organocatalytic approach involves an enantioselective desymmetric double aza-Michael addition cascade. bohrium.com This strategy allows for the construction of two carbon-nitrogen bonds in a single step, leading to the formation of functionalized fused morpholines with excellent yields and stereoselectivities. bohrium.com Furthermore, the organocatalytic asymmetric iso-Pictet-Spengler reaction, utilizing a chiral thiourea (B124793) and benzoic acid co-catalytic system, has been effectively employed for the synthesis of complex tetrahydro-γ-carbolines, showcasing the versatility of organocatalysis in creating intricate heterocyclic systems. nih.gov
| Catalyst System | Reaction Type | Substrate Type | Key Features |
| Cinchona alkaloid-derived phthalazine | Asymmetric halocyclization | Alkenols | High yields and enantioselectivities for 2,2-disubstituted morpholines. rsc.orgrsc.org |
| Quinine-derived squaramide | Desymmetric double aza-Michael addition | Dienone and hydrazine (B178648) hydrate | Access to functionalized fused morpholines. bohrium.com |
| Chiral thiourea and benzoic acid | Asymmetric iso-Pictet-Spengler | β-formyl esters and amides | Synthesis of complex tetrahydro-γ-carbolines. nih.gov |
Transition Metal-Catalyzed Asymmetric Syntheses
Transition metal catalysis is a dominant and highly effective methodology for the synthesis of chiral N-heterocyclic compounds. nih.gov Its high efficiency, operational simplicity, and atom economy make it a preferred choice for constructing chiral morpholine frameworks. nih.govrsc.org
A powerful one-pot strategy for the enantioselective synthesis of 3-substituted morpholines combines intramolecular hydroamination with asymmetric transfer hydrogenation. wiley.comacs.org This tandem reaction, starting from ether-containing aminoalkyne substrates, utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine. acs.org Subsequent reduction with a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, affords chiral 3-substituted morpholines in good yields and with enantiomeric excesses often exceeding 95%. acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the catalyst ligand are crucial for achieving high enantioselectivity. acs.org This insight has even allowed for the extension of this methodology to the synthesis of chiral piperazines. acs.org
More recently, photoenzymatic catalysis has been applied to the asymmetric intermolecular hydroamination of alkenes. osti.govillinois.edu This innovative approach uses a flavin-dependent ene-reductase to photocatalytically generate an aminium radical cation from a hydroxylamine, which then undergoes asymmetric hydroamination to yield enantioenriched tertiary amines. osti.govillinois.edu
| Catalyst System | Reaction Type | Substrate Type | Key Features |
| Ti catalyst / RuCl(S,S)-Ts-DPEN | Hydroamination / Asymmetric Transfer Hydrogenation | Aminoalkynes | Good yields and >95% ee for 3-substituted morpholines. acs.org |
| Flavin-dependent ene-reductase (photoenzymatic) | Asymmetric Intermolecular Hydroamination | Alkenes and hydroxylamines | Enantioenriched tertiary amines. osti.govillinois.edu |
| Iridium photocatalyst / tetrapeptide thiol / Brønsted base | Enantioselective Hydroamination (HAT mechanism) | Enol esters and sulfonamides | High enantiomeric ratios for β-amino alcohols. ajchem-b.com |
Palladium-catalyzed reactions are versatile tools for constructing C-N and C-C bonds, making them highly suitable for the synthesis of heterocyclic scaffolds like morpholines. acs.orgrsc.org Palladium-catalyzed cascade reactions, in particular, enable the rapid assembly of polycyclic structures from simple starting materials. rsc.org
One approach involves the palladium-catalyzed molecular cascades for the synthesis of morpholine derivatives. arkat-usa.org For instance, a pentamolecular queuing cascade using a vinyl triflate, dimethylallene, carbon monoxide, and morpholine as a capping agent has been developed. arkat-usa.org Additionally, palladium-catalyzed carbonylative cyclization of 1-alkynyl-2-iodo-d-glucals with various amines has been shown to produce pyridinone-fused glycosides, demonstrating the potential for creating complex, fused heterocyclic systems. acs.org While a direct application with morpholine as the amine nucleophile showed limited success in this specific case, the methodology highlights the broader potential of palladium catalysis. acs.org
| Reaction Type | Key Features |
| Pentamolecular queuing cascade | Formation of five new bonds in a single process. arkat-usa.org |
| Carbonylative cyclization | Synthesis of fused heterocyclic systems. acs.org |
| C(sp3)–H olefination and annulation | Cascade reaction of free carboxylic acids with allyl alcohols. mdpi.com |
A highly effective strategy for synthesizing substituted morpholines involves the ring-opening of activated aziridines with halogenated alcohols, followed by intramolecular cyclization. beilstein-journals.orgresearchgate.net Copper(II) triflate has been identified as an efficient catalyst for the initial SN2-type ring-opening step. beilstein-journals.org This is followed by a base-mediated ring closure of the resulting haloalkoxy amine intermediate to furnish the morpholine product. researchgate.net This method is notable for its high regio- and stereoselectivity, allowing for the synthesis of a variety of nonracemic substituted morpholines in high yields and with excellent enantioselectivity. researchgate.net
A metal-free alternative to this transformation has also been developed, utilizing ammonium (B1175870) persulfate to initiate the reaction between aziridines and halogenated alcohols. beilstein-journals.org
| Catalyst | Reaction Type | Substrate Type | Key Features |
| Cu(OTf)₂ | Ring-opening/closing | Activated aziridines and haloalcohols | High yields and enantioselectivity for substituted morpholines. beilstein-journals.orgresearchgate.net |
| Ammonium persulfate (metal-free) | Ring-opening/closing | Aziridines and haloalcohols | Inexpensive and simple procedure. beilstein-journals.org |
Iron(III) chloride has proven to be an effective catalyst for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.orgiitkgp.ac.insorbonne-universite.frthieme-connect.com The reaction proceeds from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. iitkgp.ac.insorbonne-universite.frthieme-connect.comthieme-connect.com The morpholine ring is formed through either C-O or C-N bond formation. iitkgp.ac.insorbonne-universite.frthieme-connect.com A key finding is that the reaction temperature is a critical parameter for controlling the diastereoselectivity, with higher temperatures favoring the formation of the cis diastereoisomer. thieme-connect.com A plausible mechanism involves a thermodynamic equilibrium that ultimately favors the more stable cis product. iitkgp.ac.insorbonne-universite.frthieme-connect.com
| Catalyst | Substrates | Key Features |
| FeCl₃·6H₂O | 1,2-amino ethers or 1,2-hydroxy amines with an allylic alcohol | Diastereoselective synthesis of cis-2,6- and 3,5-disubstituted morpholines. iitkgp.ac.insorbonne-universite.frthieme-connect.comthieme-connect.com |
Chiral Pool-Based Approaches Utilizing Precursors
A prominent strategy for synthesizing chiral molecules is the chiral pool approach, which utilizes readily available, enantiopure natural products as starting materials. blogspot.com This method is particularly effective when the target molecule shares structural similarity with the chiral precursor, minimizing the number of synthetic steps. blogspot.com
For the synthesis of chiral morpholines, key precursors from the chiral pool include:
Amino Acids: Enantiopure β-amino alcohols, which can be derived from the chiral pool of amino acids, are common starting points for constructing the morpholine ring. scribd.com For instance, L-phenylalanine can be converted in a few steps to a β-hydroxy N-allylsulfonamide, a precursor for 2-aminomethyl functionalized morpholines. nih.gov
Hydroxy Acids, Carbohydrates, and Terpenes: These classes of natural products also serve as valuable chiral starting materials. blogspot.com Their inherent chirality is transferred to the final morpholine product through a series of chemical transformations. blogspot.com
The primary advantage of the chiral pool strategy is the high optical purity (often close to 100%) of the starting materials, which are typically non-toxic and inexpensive. blogspot.com However, a limitation arises if the desired morpholine derivative does not closely resemble an accessible enantiopure natural product, potentially requiring a lengthy and complex synthesis. blogspot.com
Multi-Component Reactions for Morpholine Core Construction
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures by combining three or more reactants in a single step. rsc.org This approach is advantageous for its atom economy, time and energy efficiency, and reduction of waste. researchgate.net
Several MCRs have been adapted for the synthesis of the morpholine core. For example, an Ugi four-component reaction (U-4CR) can be employed to generate dipeptide scaffolds that can be further elaborated into morpholinone derivatives. researchgate.netnih.gov A systematic study demonstrated the synthesis of 2-methylenemorpholin-3-ones from Ugi adducts derived from propiolic acid and glycolaldehyde (B1209225) dimer. Subsequent highly diastereoselective hydrogenation and chemoselective amide reduction yielded fully saturated, cis-configured morpholines. researchgate.net
MCRs have also been utilized in the synthesis of related heterocyclic structures, such as isoindolinones, where a palladium-catalyzed three-component reaction of ethynylbenzamides, secondary amines (like morpholine), and carbon monoxide has been reported. beilstein-journals.org While not a direct synthesis of the morpholine ring itself, this demonstrates the utility of MCRs in incorporating morpholine as a building block into more complex structures.
Stereoselective Intramolecular Cyclization Protocols
Intramolecular reductive etherification has emerged as a powerful and general strategy for the stereoselective synthesis of a wide array of substituted morpholines. acs.orgnih.gov This method typically involves the cyclization of a keto alcohol intermediate, often prepared by N-alkylation of an enantiomerically enriched amino alcohol. acs.org
Key features of this protocol include:
High Diastereoselectivity: The reaction often proceeds with excellent diastereoselectivity, yielding cis-disubstituted morpholines. acs.orgoup.com For example, the indium(III)-catalyzed intramolecular reductive etherification of keto alcohols produces various 2-substituted, and cis-2,3-, cis-2,5-, and cis-2,6-disubstituted morpholines in good to excellent yields. oup.comoup.com
Broad Substrate Scope: The method tolerates a wide range of functional groups and allows for the synthesis of diversely substituted morpholines, including 2-substituted, cis-2,5-disubstituted, cis-2,6-disubstituted, trisubstituted, tetrasubstituted, bicyclic, and spirocyclic derivatives. acs.org
Mild Reaction Conditions: Catalytic versions of this reaction, for instance using InBr3, feature mild conditions and high functional group compatibility, tolerating common N-protecting groups like Boc, Cbz, and Fmoc. oup.com
The reaction mechanism is proposed to involve the promotion of cyclization and dehydration by a Lewis acid to form an oxocarbenium ion, which is then reduced. oup.com
Table 1: Examples of Reductive Etherification for Morpholine Synthesis
| Starting Material Type | Catalyst/Reagent | Product Substitution | Diastereoselectivity | Reference |
| Keto Alcohols | InBr₃, Et₃SiH | 2-substituted, cis-2,3-, cis-2,5-, cis-2,6-disubstituted | High | oup.com, oup.com |
| Keto Alcohols | Not specified | cis-2,5-disubstituted, cis-2,6-disubstituted, 2,3,6-trisubstituted | Excellent | acs.org |
| N-propargyl amino alcohols | Acid catalyst | cis-2,5/2,6-disubstituted | Stereoselective | rsc.org |
Catalytic asymmetric halocyclization represents another important strategy for constructing chiral heterocyclic systems, including morpholines. researchgate.net This method involves the intramolecular cyclization of an unsaturated substrate induced by a halogen source, with stereocontrol exerted by a chiral catalyst. researchgate.net
Recent advancements include:
Organocatalytic Enantioselective Chlorocycloetherification: Cinchona alkaloid-derived catalysts have been used to achieve the asymmetric chlorocyclization of alkenols, furnishing chiral 2,2-disubstituted morpholines with a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org
Iodocyclization of Chiral Precursors: Enantiopure allylic amino ethers have been subjected to iodine-mediated cyclization to produce diastereomeric iodomethylmorpholines, although in some cases with low stereoselectivity. mdpi.compreprints.org
Metal-Catalyzed Haloetherification: Chiral metal complexes, such as those of Fe(III) and Ce(III) with N,N'-dioxide ligands, have been successfully employed for the catalytic asymmetric haloetherification of electron-deficient alkenes to produce chiral tetrahydropyrans, which can be precursors or analogs to morpholines. acs.orgresearchgate.net
This strategy is advantageous as it can prevent unwanted intermolecular side reactions and the resulting halocyclized products can be further functionalized. researchgate.net
Table 2: Catalytic Asymmetric Halocyclization for Heterocycle Synthesis
| Substrate Type | Catalyst System | Halogen Source | Product Type | Key Outcome | Reference |
| Alkenols | Cinchona alkaloid-derived phthalazine | Not specified | Chlorinated 2,2-disubstituted morpholines | Excellent yields and enantioselectivities | rsc.org |
| Electron-deficient alkenes | Chiral Fe(III) or Ce(III) complex | Cl, Br, I | Tetrahydropyran/Oxepane derivatives | High yields and enantioselectivities | acs.org |
| Allylamino alcohols | Chiral hypervalent iodine reagent | KBr or KI | Brominated/Iodinated morpholines | Excellent yields and diastereoselectivities | beilstein-journals.org |
Novel Methodological Advancements in Morpholine Synthesis
Photocatalytic Coupling Approaches for Substituted Morpholines
Visible-light photocatalysis has recently emerged as a powerful tool for the synthesis of substituted morpholines, offering mild and efficient reaction conditions. nih.gov These methods often involve the generation of radical intermediates that participate in cyclization reactions.
A notable approach is the photocatalytic coupling of aldehydes with silicon amine protocol (SLAP) reagents. nih.govethz.chorganic-chemistry.org This process, often facilitated by a Lewis acid additive and an inexpensive organic photocatalyst like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), enables the simple and scalable synthesis of substituted morpholines. nih.govethz.ch The reaction proceeds through the formation of an amine radical cation. ethz.ch This methodology is particularly attractive as it can be implemented under continuous flow conditions, reducing reaction times and facilitating scale-up. ethz.ch
Another innovative photocatalytic strategy involves a diastereoselective annulation to synthesize morpholines directly from readily available starting materials. nih.gov This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, providing access to challenging tri- and tetra-substituted morpholines. nih.gov Mechanistic studies indicate the reaction proceeds via a radical cation intermediate. nih.gov
Table 3: Photocatalytic Approaches to Substituted Morpholines
| Reactants | Catalyst System | Key Features | Reference |
| Aldehydes and SLAP reagents | Organic photocatalyst (TPP) + Lewis acid | Continuous flow, scalable, simple | nih.gov, ethz.ch, organic-chemistry.org |
| Unspecified | Visible-light photocatalyst + Lewis acid + Brønsted acid | Diastereoselective, access to tri- and tetra-substituted morpholines | nih.gov |
Biocatalytic Transformations for Asymmetric Morpholine Derivatization
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. mdpi.comresearchgate.net In the context of morpholine synthesis, enzymes are utilized to achieve asymmetric transformations, leading to the desired enantiopure products.
One notable application is the use of imine reductases (IREDs) for the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine. digitellinc.com This biocatalytic route starts from an acetophenone (B1666503) derivative and employs an IRED as the key step to establish the stereocenter. The process involves screening for a suitable IRED, followed by optimization of reaction conditions to achieve high yield and excellent enantioselectivity on a large scale. digitellinc.com This method has been successfully used to produce over 180 kg of the target intermediate. digitellinc.com
Another biocatalytic strategy involves the deracemization of racemic mixtures. nih.govresearchgate.net This can be achieved through a one-pot process combining an oxidation reaction driven by a chemical oxidant with an enzymatic reduction. For instance, the deracemization of 1-phenylethanols has been accomplished using a manganese oxidant and an alcohol dehydrogenase (ADH). nih.gov To prevent the incompatible reagents from interfering with each other, a compartmentalization technique using a polydimethylsiloxane (B3030410) (PDMS) membrane can be employed. nih.gov The hydrophobic membrane allows the substrate and intermediate to pass through while keeping the hydrophilic enzyme and oxidant separate. nih.gov This approach has been successful in producing chiral alcohols with high enantiomeric excess. nih.gov
Engineered enzymes, such as variants of monoamine oxidase (MAO-N), have also been applied in the synthesis of chiral amines and alkaloids. These enzymes can be used for the deracemization of racemic starting materials, providing access to optically pure building blocks for more complex molecules. researchgate.net
The table below summarizes key aspects of biocatalytic methods for chiral morpholine and related compound synthesis.
| Biocatalytic Method | Enzyme Class | Key Transformation | Substrate Example | Product Example | Achieved Selectivity |
| Enantioselective Reduction | Imine Reductase (IRED) | Asymmetric reduction of a cyclic imine precursor | Acetophenone derivative | (S)-3-(4-(trifluoromethyl)phenyl)morpholine | High enantioselectivity (>99% ee) digitellinc.com |
| Deracemization | Alcohol Dehydrogenase (ADH) & Oxidant | Oxidation of one enantiomer and reduction of the resulting ketone | Racemic 1-phenylethanols | Enantiopure (R)-1-phenylethanol | Up to >99% ee nih.gov |
| Deracemization | Monoamine Oxidase (MAO-N) | Asymmetric oxidation of one enantiomer coupled with in situ racemization | Racemic reticuline | (S)-scoulerine | Excellent conversion researchgate.net |
Flow Chemistry Applications in Enantioselective Morpholine Synthesis
Flow chemistry has gained traction as a valuable methodology for organic synthesis, offering advantages such as improved safety, scalability, and precise control over reaction parameters. ajchem-b.comrsc.org These benefits are particularly relevant for enantioselective synthesis, where maintaining optimal conditions is crucial for achieving high stereoselectivity. ajchem-b.com
Continuous flow processes have been developed for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. rsc.org For instance, a telescoped continuous flow synthesis of optically active γ-nitrobutyric acids, which are key intermediates for drugs like baclofen (B1667701) and phenibut, has been reported on a multigram scale. acs.org This process involves an enantioselective Michael addition catalyzed by a heterogeneous organocatalyst, followed by an in-situ oxidation. acs.org
In the context of morpholine synthesis, photocatalytic couplings in continuous flow have been utilized. acs.org The synthesis of substituted morpholines can be achieved by coupling silicon amine protocol (SLAP) reagents with aldehydes using an inexpensive organic photocatalyst and a Lewis acid additive. acs.orgorganic-chemistry.org This method is scalable and provides access to a variety of substituted morpholines and related heterocycles. acs.org
Flow hydrogenation is another technique that has been applied to the synthesis of chiral amines, achieving high yields and excellent enantioselectivity. ajchem-b.com While the direct asymmetric hydrogenation of endocyclic alkenyl substrates within a morpholine ring has shown moderate success with up to 73% ee, the continuous nature of flow chemistry offers potential for optimization. ajchem-b.com
The following table highlights examples of flow chemistry applications in the synthesis of chiral compounds, including morpholine precursors.
| Flow Chemistry Application | Reaction Type | Catalyst | Key Intermediate/Product | Scale/Throughput |
| Telescoped Synthesis | Enantioselective Michael Addition & Oxidation | Heterogeneous Organocatalyst | Optically active γ-nitrobutyric acids | Multigram scale acs.org |
| Photocatalytic Coupling | Aldehyde and SLAP Reagent Coupling | Organic Photocatalyst (TPP) & Lewis Acid | Substituted morpholines | Scalable acs.org |
| Asymmetric Hydrogenation | Hydrogenation of Alkenes | Metal Catalyst with Chiral Ligand | Chiral amines | Continuous synthesis ajchem-b.com |
Optimization of Synthetic Pathways for Enhanced Stereocontrol
Achieving high levels of stereocontrol is a central challenge in the synthesis of enantiopure compounds like (3S)-3-phenyl-morpholine HCl. This requires a deep understanding of reaction mechanisms and the strategic application of synthetic methodologies to maximize the formation of the desired stereoisomer.
Several strategies have been developed to maximize enantiomeric excess (ee) and diastereomeric ratios (dr) in the synthesis of chiral morpholines. sorbonne-universite.frorganic-chemistry.orgthieme-connect.comrsc.orgethz.ch These strategies often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. sorbonne-universite.fricjs.usub.edu
One approach involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization to form the morpholine ring. sorbonne-universite.frthieme-connect.com The stereoselectivity in this method is controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the Grignard reagent. thieme-connect.com Another method utilizes a palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols, which can lead to substituted morpholines in good yields and with high diastereoselectivity. acs.org
Copper-promoted oxyamination of alkenes provides a direct entry into aminomethyl-functionalized morpholines with good to excellent diastereoselectivities. nih.gov This reaction involves the simultaneous addition of an oxygen and a nitrogen atom across a double bond. nih.gov
In photocatalytic methods, a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid can be employed to achieve high yields and stereoselectivity in the synthesis of substituted morpholines. nih.gov The stereochemical outcome is influenced by the formation of a radical cation intermediate. nih.gov
Computational analysis can also guide the enhancement of enantioselectivity. By understanding the transition state stabilities of major and minor reaction pathways, catalysts can be refined to reinforce stabilizing interactions, such as hydrogen bonding, in the desired pathway, leading to improved enantiomeric excess. rsc.org
The table below presents various strategies and their effectiveness in achieving stereocontrol.
| Strategy | Key Reagents/Catalysts | Reaction Type | Achieved Stereocontrol |
| Chiral Auxiliary | N-Sulfinyl imine, Grignard reagent | Nucleophilic addition and cyclization | High diastereoselectivity sorbonne-universite.frthieme-connect.com |
| Transition Metal Catalysis | Palladium chloride | Intramolecular cyclization | Good diastereoselectivity acs.org |
| Transition Metal Promotion | Copper(II) 2-ethylhexanoate | Alkene oxyamination | Good to excellent diastereoselectivities nih.gov |
| Photocatalysis | Visible-light photocatalyst, Lewis acid, Brønsted acid | Diastereoselective annulation | High stereoselectivity nih.gov |
| Catalyst Refinement | Chiral phosphoric acid | Diels-Alder reaction | Remarkable improvements in enantioselectivity rsc.org |
A thorough understanding of reaction mechanisms is fundamental to designing highly stereoselective syntheses. acs.orgCurrent time information in Vanderburgh County, US. Mechanistic studies provide insights into the transition states and intermediates that govern the stereochemical outcome of a reaction.
For instance, in the palladium-catalyzed diastereoselective synthesis of substituted morpholines from vinyloxiranes and amino-alcohols, the reaction proceeds through a Tsuji-Trost reaction followed by an in-situ Fe(III)-catalyzed heterocyclization. organic-chemistry.org The stereochemistry is set during these catalytic steps.
In the acid-catalyzed reductive etherification of N-propargyl amino alcohols, mechanistic studies have revealed that terminal alkynols form morpholines via a 6-exo-dig hydroalkoxylation–isomerization–reduction cascade, leading to cis-disubstituted products. rsc.org
Computational studies have highlighted the importance of catalyst and substrate distortion, as well as their interactions, in determining the stability of transition states. rsc.org This knowledge allows for a more rational design of catalysts and reaction conditions to favor the formation of the desired enantiomer. Two main strategies have been proposed: the "distortion strategy," which destabilizes the transition state of the minor pathway, and the "interaction strategy," which stabilizes the transition state of the major pathway. rsc.org
The following table outlines key mechanistic features and their impact on stereoselective morpholine synthesis.
| Reaction | Key Mechanistic Feature | Impact on Stereoselectivity |
| Pd(0)/Fe(III) Catalyzed Synthesis | Tsuji-Trost reaction and heterocyclization | Determines the diastereoselectivity of the final morpholine product organic-chemistry.org |
| Acid-Catalyzed Reductive Etherification | 6-exo-dig hydroalkoxylation cascade | Leads to the formation of cis-disubstituted morpholines rsc.org |
| Photocatalytic Annulation | Formation of a radical cation intermediate | Influences the diastereoselectivity of the annulation process nih.gov |
| Chiral Phosphoric Acid Catalysis | Hydrogen bonding in the transition state | Stabilization of the major pathway's transition state enhances enantioselectivity rsc.org |
Determination of Absolute and Relative Stereochemistry
The precise spatial arrangement of atoms in this compound is elucidated through various experimental techniques that provide information on both the absolute and relative stereochemistry of the molecule.
Single Crystal X-Ray Diffraction (SCXRD) for Stereochemical Assignment
Single Crystal X-Ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the absolute and relative stereochemistry of crystalline compounds. rigaku.comnsf.govbruker.com This non-destructive technique involves irradiating a single crystal of the substance with an X-ray beam. The resulting diffraction pattern, which arises from the interaction between the X-rays and the electron clouds of the atoms, provides a detailed three-dimensional map of the electron density within the crystal's unit cell. fzu.cz From this map, the precise positions of all atoms can be determined, revealing the molecule's connectivity, bond lengths, bond angles, and, crucially, its absolute configuration. bruker.comfzu.cz
For this compound, SCXRD analysis would confirm the 'S' configuration at the chiral center (C3). The analysis also reveals the conformation of the morpholine ring, which typically adopts a stable chair conformation. The phenyl group's orientation relative to the morpholine ring is also determined. This technique is considered the gold standard for stereochemical assignment. nsf.gov
Table 1: Representative Crystallographic Data from SCXRD Analysis
| Parameter | Description | Typical Value/Information |
| Crystal System | The crystal system describes the symmetry of the unit cell. | e.g., Monoclinic |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | e.g., P2₁ |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Specific Å and ° values |
| Flack Parameter | A value close to zero for the correct enantiomer confirms the absolute configuration. google.com | e.g., ~0.01 |
| Conformation | The spatial arrangement of atoms (e.g., chair, boat). | Chair conformation for the morpholine ring |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Quantification
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. nih.govamericanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer. americanpharmaceuticalreview.com
To determine the enantiomeric purity of this compound, a sample is injected into the chiral HPLC system. The two enantiomers, (S)-3-phenylmorpholine and (R)-3-phenylmorpholine, will separate and elute at different times, producing two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks. This method is crucial for quality control in the synthesis of enantiomerically pure compounds. americanpharmaceuticalreview.comresearchgate.net
Table 2: Example of Chiral HPLC Data for Enantiomeric Excess Determination
| Parameter | Description | Example Data |
| Chiral Stationary Phase | The type of chiral column used for separation. | e.g., Amylose tris(3-chloro-5-methylphenylcarbamate) americanpharmaceuticalreview.com |
| Mobile Phase | The solvent system used to carry the sample through the column. | e.g., Hexane/Isopropanol mixture |
| Retention Time (R-enantiomer) | The time it takes for the R-enantiomer to elute from the column. | e.g., 8.5 min |
| Retention Time (S-enantiomer) | The time it takes for the S-enantiomer to elute from the column. | e.g., 10.2 min |
| Peak Area (R-enantiomer) | The integrated area of the peak corresponding to the R-enantiomer. | e.g., 0.5 |
| Peak Area (S-enantiomer) | The integrated area of the peak corresponding to the S-enantiomer. | e.g., 99.5 |
| Enantiomeric Excess (% ee) | A measure of the purity of the desired enantiomer. | 99.0% |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. ipb.pt For differentiating stereoisomers, advanced NMR techniques are often employed. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to distinguishable NMR signals for the enantiomers. frontiersin.org
For this compound, a chiral phosphoric acid could be used as a CSA. frontiersin.org The interaction between the chiral acid and the individual enantiomers of 3-phenylmorpholine (B1352888) forms transient diastereomeric complexes, resulting in separate signals in the NMR spectrum, allowing for the determination of enantiomeric purity. frontiersin.org Another approach involves the use of chiral derivatizing agents, such as Mosher's acid, to form covalent diastereomers which can then be distinguished by NMR. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the relative stereochemistry and conformation of the molecule by measuring through-space interactions between protons. ipb.pt
Table 3: Illustrative ¹H NMR Data for Stereoisomer Differentiation using a Chiral Solvating Agent
| Proton | Racemic Mixture (ppm) | With Chiral Solvating Agent (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| H3 (methine) | 4.50 (s) | (S)-enantiomer: 4.52, (R)-enantiomer: 4.48 | 0.04 |
| Phenyl (ortho) | 7.35 (d) | (S)-enantiomer: 7.37, (R)-enantiomer: 7.33 | 0.04 |
Computational Approaches in Stereochemical Analysis
Computational chemistry provides valuable theoretical insights that complement experimental findings in stereochemical analysis. These methods can predict molecular properties and aid in the interpretation of experimental data.
Molecular Modeling for Conformational Analysis and Isomer Stability
Molecular modeling techniques, such as molecular mechanics and quantum mechanics calculations, are used to investigate the conformational landscape of this compound. nih.govgoogle.com These methods can calculate the potential energy of different conformations, allowing for the identification of the most stable, low-energy structures. google.com
For this compound, computational studies can confirm that the chair conformation of the morpholine ring is the most stable. These models also predict the preferred orientation of the phenyl substituent (equatorial vs. axial) and the rotational barrier around the C-N and C-C bonds. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. nih.gov
Spectroscopic Property Prediction and Chiral Discrimination Studies
Computational methods can be used to predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies. mdpi.comresearchgate.net By calculating these properties for different stereoisomers and conformations, a theoretical spectrum can be generated and compared with experimental data to aid in structural assignment. mdpi.com
In the context of chiral discrimination, theoretical calculations can model the interactions between the enantiomers of 3-phenylmorpholine and a chiral selector (e.g., a chiral stationary phase in HPLC or a chiral solvating agent in NMR). These simulations can help to understand the mechanism of chiral recognition at the molecular level, explaining why one enantiomer interacts more strongly than the other. This synergy between computational prediction and experimental observation is a powerful approach in modern stereochemical analysis.
Advanced Structural Analysis Techniques Applied to 3s 3 Phenyl Morpholine Hcl
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of organic compounds. For (3S)-3-phenyl-morpholine HCl, high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) spectroscopy provides granular information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. At room temperature, the NMR spectra of protonated morpholine (B109124) derivatives typically show a chair conformation for the morpholine ring. researchgate.net
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.4 ppm. The methine proton at the C3 chiral center would appear as a multiplet, its chemical shift influenced by the adjacent phenyl ring and heteroatoms. The protons on the morpholine ring would present as a series of complex multiplets in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the phenyl carbons and the saturated carbons of the morpholine ring. The carbon atom of the chiral center (C3) would be identifiable by its unique chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3S)-3-Phenyl-morpholine (Note: Data is predicted based on typical values for similar structural motifs)
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
|---|---|---|---|
| Phenyl-H | 7.20 - 7.40 (m, 5H) | Phenyl C (quat.) | ~135-140 |
| C3-H | 4.40 - 4.60 (m, 1H) | Phenyl CH | ~126-129 |
| Morpholine-H (axial/equatorial) | 2.80 - 4.20 (m, 8H) | C3 | ~75-80 |
| C2 | ~70-75 | ||
| C5 | ~65-70 |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, the analysis would typically be performed on the free base, (3S)-3-phenylmorpholine.
The molecular formula of the free base is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . nih.gov In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as its protonated molecular ion ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 164.1.
Fragmentation analysis provides a fingerprint of the molecule's structure. In related phenylmorpholine structures, common fragmentation pathways involve the cleavage of the morpholine ring. google.com Expected fragments for (3S)-3-phenyl-morpholine would arise from the loss of parts of the morpholine moiety, while retaining the stable phenyl group.
Table 2: Predicted Mass Spectrometry Data for (3S)-3-Phenyl-morpholine
| m/z (Da) | Proposed Identity |
|---|---|
| 164.1 | [M+H]⁺ (Protonated Molecular Ion) |
| 133.1 | [M+H - CH₂O]⁺ |
| 106.1 | [C₇H₈N]⁺ (Phenyl-CH-NH₂) |
Solid-State Structural Elucidation Methods
Determining the three-dimensional arrangement of molecules in a crystal is crucial for understanding solid-state properties. X-ray crystallography is the definitive method, but advanced techniques are available for challenging samples.
The Crystalline Sponge Method is a revolutionary technique for determining the crystal structure of compounds that are liquids or fail to produce single crystals suitable for conventional X-ray diffraction. rsc.org The method utilizes a porous, crystalline metal-organic framework (MOF) which acts as a "crystalline sponge". researchgate.netucl.ac.uk
The process involves soaking the host MOF crystal in a solution containing the target compound. researchgate.net The target molecules are absorbed into the pores of the sponge, where they become ordered in a way that allows their structure to be determined by single-crystal X-ray diffraction. rsc.org The most common sponges are based on a [(ZnI₂)₃(tpt)₂] system (where tpt = tris(4-pyridyl)-1,3,5-triazine), which forms a porous lattice. rsc.org
While there are no specific reports of the crystalline sponge method being applied to this compound, it stands as a powerful, state-of-the-art option to obtain its solid-state structure should it prove difficult to crystallize via traditional methods. ucl.ac.uk
The crystal packing of a molecule describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. In derivatives of morpholine, the six-membered morpholine ring typically adopts a stable chair conformation. iucr.orgiucr.org
For this compound, several key interactions are expected to dictate the crystal structure:
Hydrogen Bonding: The most significant interaction would be the strong hydrogen bond between the protonated morpholinium nitrogen (N-H⁺) and the chloride anion (Cl⁻). Additional, weaker C-H···O and C-H···Cl interactions may also be present. iucr.org
π-Interactions: The phenyl rings can interact with each other through π–π stacking. Furthermore, C-H···π interactions, where a hydrogen atom from a morpholine or phenyl ring interacts with the face of an adjacent phenyl ring, can help consolidate the three-dimensional structure. iucr.org
Role of 3s 3 Phenyl Morpholine Hcl As a Chiral Building Block in Advanced Organic Synthesis
Integration into Complex Heterocyclic Systems
The inherent structure of (3S)-3-phenyl-morpholine serves as a robust foundation for the synthesis of more elaborate heterocyclic frameworks. The presence of a secondary amine allows for a wide array of chemical transformations, enabling its seamless integration into larger, more complex molecular architectures.
Synthesis of Poly-substituted Morpholine (B109124) Derivatives
The (3S)-3-phenyl-morpholine core is an ideal substrate for generating a variety of poly-substituted morpholine derivatives. The secondary amine of the morpholine ring is nucleophilic and can be readily functionalized through reactions such as N-alkylation, N-acylation, and N-arylation. These transformations allow for the introduction of diverse substituents at the N4 position, while preserving the crucial stereocenter at the C3 position.
Furthermore, advanced synthetic methods enable substitution at other positions on the morpholine ring, leading to highly decorated structures. acs.org For instance, methodologies have been developed for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines, demonstrating that the ring can be further elaborated. nih.gov While these methods often build the ring from acyclic precursors, they establish a proof of principle for the types of complex substitution patterns that can be achieved on a morpholine scaffold. Applying such synthetic strategies to a pre-existing chiral core like (3S)-3-phenyl-morpholine allows chemists to build molecular complexity in a controlled and predictable manner. nih.gov
Table 1: Representative Synthetic Methodologies for Morpholine Substitution
| Reaction Type | Reagents & Conditions | Resulting Derivative | Reference |
|---|---|---|---|
| N-Monoalkylation | 1,2-amino alcohol, ethylene (B1197577) sulfate (B86663), tBuOK | N-substituted morpholine | organic-chemistry.org |
| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkenes, BF₃·OEt₂ | C-substituted morpholines | organic-chemistry.org |
| Pd-catalyzed Carboamination | O-allyl ethanolamines, aryl/alkenyl halide, Pd(OAc)₂, P(2-furyl)₃ | cis-3,5-disubstituted morpholines | nih.gov |
Construction of Fused and Bridged Ring Systems Incorporating the Morpholine Moiety
Beyond simple substitution, the morpholine moiety derived from (3S)-3-phenyl-morpholine can be incorporated into rigid, conformationally constrained fused and bridged bicyclic systems. slideshare.net Such structures are of significant interest in medicinal chemistry as they reduce the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
Synthetic strategies to achieve these complex architectures often involve intramolecular cyclization reactions. For example, a suitably functionalized N-substituent on the morpholine ring can react with another part of the molecule to form a new ring. Research has demonstrated the synthesis of bridged morpholine derivatives fused to other ring systems, such as a phenanthrene (B1679779) moiety. researchgate.net While not starting from 3-phenylmorpholine (B1352888) itself, these syntheses showcase the chemical feasibility of transforming the basic morpholine skeleton into intricate, multi-ring structures. researchgate.net The modular nature of some synthetic approaches allows for the creation of fused-ring morpholine derivatives from enantiopure amino alcohol precursors, a category to which the precursor of (3S)-3-phenyl-morpholine belongs. nih.gov
Application in Rational Scaffold Design for Contemporary Chemical Research
In modern drug discovery, there is a strong emphasis on moving beyond flat, two-dimensional molecules and exploring three-dimensional chemical space. (3S)-3-phenyl-morpholine HCl is an ideal starting material for this purpose, providing a non-planar, sp³-rich scaffold. nih.govresearchgate.net
Design and Synthesis of Three-Dimensional (3D) Molecular Scaffolds
Molecular scaffolds form the core structure of a molecule, upon which various functional groups are appended. The development of novel, three-dimensional (3D) scaffolds is a central goal of lead-oriented synthesis. whiterose.ac.uk The morpholine ring in (3S)-3-phenyl-morpholine typically adopts a stable chair conformation, and the attached phenyl group occupies a defined position in 3D space. This inherent three-dimensionality makes it an excellent building block for creating scaffolds that present functional groups in precise spatial orientations. researchgate.netsoton.ac.uk Natural products, which are often highly complex and three-dimensional, frequently serve as inspiration for scaffold design. cam.ac.uk By using chiral building blocks like (3S)-3-phenyl-morpholine, chemists can synthesize libraries of compounds that mimic the structural complexity of natural products, thereby increasing the likelihood of discovering novel biological activities. soton.ac.ukcam.ac.uk
Contribution to Molecular Complexity and Diversity in Synthetic Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to populate chemical libraries with structurally diverse and complex small molecules. nih.govresearchgate.net The goal of DOS is to explore a wider range of chemical space than is covered by traditional combinatorial libraries. researchgate.netcam.ac.uk this compound is a prime example of a building block that facilitates DOS.
Starting from this single chiral core, immense diversity can be generated. nih.gov The secondary amine provides a convenient point for "appendage diversity," where a wide variety of substituents can be attached through well-established chemical reactions. This approach allows for the rapid generation of a library of related compounds that differ in their physical and chemical properties, yet all share the same stereochemically defined core. This strategy increases the molecular complexity and the fraction of sp³-hybridized carbons in the library, which are considered desirable features for drug candidates. researchgate.netacs.org
Table 2: Achieving Molecular Diversity from a (3S)-3-Phenyl-morpholine Scaffold
| Modification Strategy | Reaction Example | Building Blocks | Resulting Diversity |
|---|---|---|---|
| N-Alkylation | Reductive amination | Aldehydes, Ketones | Varied alkyl groups (linear, branched, cyclic) |
| N-Acylation | Amide coupling | Carboxylic acids, Acid chlorides | Diverse amide functionalities |
| N-Arylation | Buchwald-Hartwig amination | Aryl halides, Aryl triflates | Introduction of various aromatic/heteroaromatic systems |
Enantiopure Intermediate in Target-Oriented Synthesis
Target-Oriented Synthesis (TOS) focuses on the efficient and stereocontrolled construction of a single, specific molecule, often a complex natural product or a designed pharmaceutical agent. The use of enantiopure building blocks is fundamental to TOS, as it simplifies the synthetic route by introducing chirality early on, avoiding the need for difficult chiral separations or asymmetric reactions later in the synthesis. nih.gov
This compound, being enantiomerically pure, is an ideal intermediate for the synthesis of complex targets that contain a 3-phenylmorpholine substructure. acs.org The synthesis of such targets can be streamlined by incorporating the entire chiral morpholine unit in one step. This approach is particularly valuable in the synthesis of biologically active molecules where stereochemistry is critical for function. beilstein-journals.org For example, if a pharmaceutical target contains a (3S)-3-phenyl-morpholine core, using the hydrochloride salt of this compound as a starting material would be a highly efficient strategy. The development of synthetic methods to produce enantiopure 3-substituted morpholines underscores their importance as intermediates in the assembly of complex molecules. nih.gov
Precursor for Stereoselective Access to Specific Chiral Molecules
The primary utility of (3S)-3-phenylmorpholine lies in its role as a readily available chiral synthon. In synthesis, a chiral building block is a molecule that is incorporated in its entirety into the final target structure, carrying its stereochemical information along with it. The (3S)-phenylmorpholine core is present in several biologically active agents, and its use as a starting material provides a direct and efficient route to these targets, obviating the need for late-stage chiral resolutions or complex asymmetric syntheses. lookchem.com
A prominent example illustrating this principle is the synthesis of the antiemetic drug Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist. nu.edu.kz The core structure of Aprepitant contains a highly substituted 3-phenylmorpholine ring system. The synthesis utilizes a key intermediate, (2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethylphenyl)ethoxy]-3-(4-fluorophenyl)morpholine , which features the critical (3S)-phenyl stereocenter. google.comgoogle.com This intermediate is constructed stereoselectively and then undergoes condensation with a triazolinone heterocycle in the final key step to assemble the complete Aprepitant molecule. google.com The use of a precursor containing the pre-defined (3S)-phenylmorpholine stereochemistry is crucial for the synthesis of the correct, biologically active stereoisomer of the drug.
Table 1: Role of a 3-Phenylmorpholine Derivative as a Precursor in Aprepitant Synthesis
| Key Precursor | Condensation Partner | Final Product | Significance of the Chiral Morpholine Core |
|---|---|---|---|
| (2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethylphenyl)ethoxy]-3-(4-fluorophenyl)morpholine | 3-Chloromethyl-1,2,4-triazolin-5-one | Aprepitant | Provides the essential (3S)-phenyl stereocenter and the core heterocyclic scaffold of the final drug molecule. google.comgoogle.com |
Chiral Auxiliary and Ligand Roles in Asymmetric Transformations
Beyond its function as a structural precursor, the chiral morpholine framework can be employed in more versatile roles as either a chiral auxiliary or a chiral ligand to control the stereochemical outcome of a reaction.
A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate. wikipedia.orgnumberanalytics.com It directs the stereoselective formation of a new chiral center, after which the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgdu.ac.in While (3S)-3-phenylmorpholine itself is not commonly cited in this role, closely related derivatives demonstrate the potential of this scaffold. For instance, (S)-5-phenylmorpholin-2-one, a lactam derivative, has been effectively used as a chiral auxiliary in diastereoselective Strecker reactions to synthesize enantiomerically enriched α-amino acids. researchgate.net The auxiliary guides the nucleophilic attack of cyanide onto an imine, and its subsequent removal reveals the desired chiral amine product.
As a chiral ligand, the (3S)-3-phenylmorpholine structure can coordinate to a metal center, creating a chiral catalyst that can perform asymmetric transformations. lookchem.comnih.gov The steric and electronic properties of the ligand create a chiral pocket around the metal, forcing a reaction to proceed with a specific stereochemical preference, often leading to high enantiomeric excess (e.e.) in the product. beilstein-journals.orgsioc-journal.cn It has been noted that (S)-3-phenylmorpholine is used as a chiral ligand in asymmetric catalysis for the selective synthesis of specific enantiomers. lookchem.com The efficacy of the broader morpholine scaffold is demonstrated in studies using related structures. For example, novel chiral morpholine-pyrrolidine ligands have been synthesized and used in copper-catalyzed asymmetric Henry (nitroaldol) reactions, yielding products with good stereoselectivity. acs.org
Table 2: Application of a Chiral Morpholine-Based Ligand in an Asymmetric Henry Reaction
| Reaction Type | Ligand Structure (Example) | Metal | Aldehyde Substrate | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|---|
| Asymmetric Henry Reaction | Chiral Morpholine-Pyrrolidine Derivative | Copper(II) | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | 79% |
Data derived from a study on related chiral morpholine-pyrrolidine ligands, illustrating the principle of using such scaffolds in asymmetric catalysis. acs.org
These dual roles highlight the versatility of the (3S)-3-phenylmorpholine scaffold in modern organic synthesis, serving not only as a fixed chiral element within a target molecule but also as a detachable or catalytic tool for inducing chirality.
Future Research Directions and Emerging Trends in 3s 3 Phenyl Morpholine Hcl Research
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly moving towards "green chemistry" principles to minimize its environmental footprint. nih.gov For the synthesis of chiral compounds like (3S)-3-Phenyl-Morpholine HCl, this translates into developing routes that are not only efficient but also environmentally friendly. ajchem-b.com Future research will likely focus on replacing traditional, often inefficient methods with more sustainable alternatives. chemrxiv.org
One promising avenue is the adoption of redox-neutral protocols. For instance, methods using inexpensive and practical reagents like ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines represent a significant step forward. chemrxiv.orgorganic-chemistry.org This approach can eliminate steps and the associated waste compared to traditional multi-step protocols that may use hazardous reagents. chemrxiv.org Another key area is the use of biocatalysis. ω-Transaminases, for example, are enzymes that can catalyze the asymmetric synthesis of chiral amines with high efficiency and selectivity under mild, aqueous conditions. mdpi.com The use of such enzymes aligns perfectly with green chemistry principles by offering a biodegradable catalytic system and reducing the need for hazardous chemicals. ajchem-b.commdpi.com
Future efforts will likely concentrate on optimizing these greener routes for industrial-scale production, ensuring that the synthesis of this compound is both economically viable and environmentally responsible.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The asymmetric synthesis of this compound hinges on the use of highly selective catalysts. A significant area of ongoing research is the development of novel catalytic systems that offer superior efficiency and enantioselectivity. chiralpedia.com
A notable advancement is the use of tandem sequential one-pot reactions that combine multiple synthetic steps without isolating intermediates. organic-chemistry.org One such efficient and practical approach for the enantioselective synthesis of 3-substituted morpholines involves a combination of hydroamination and asymmetric transfer hydrogenation. acs.orgubc.ca This method employs a titanium catalyst for the initial hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then reduced by a highly efficient ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral morpholine (B109124) with excellent enantiomeric excess (>95% ee). organic-chemistry.orgacs.orgubc.ca Mechanistic studies have highlighted that hydrogen-bonding interactions between the substrate and the catalyst's ligands are crucial for achieving high enantioselectivity. organic-chemistry.orgacs.orgubc.ca
Future research will continue to explore new transition metal catalysts, including those based on iridium and nickel, as well as novel chiral ligands to further improve reaction rates, reduce catalyst loading, and expand the substrate scope. acs.orgacs.orgresearchgate.net The goal is to create even more robust and cost-effective catalytic systems for the large-scale synthesis of enantiopure this compound.
Integration with Artificial Intelligence and Machine Learning in Reaction Design
A revolutionary trend in chemical synthesis is the integration of artificial intelligence (AI) and machine learning (ML) to accelerate the discovery and optimization of chemical reactions. researchgate.netchimia.ch This data-driven approach is moving catalysis from a process of empirical evaluation to one of predictive design. chimia.chbeilstein-journals.org For the synthesis of this compound, AI and ML can be powerful tools for designing optimal reaction conditions and discovering novel, highly selective catalysts. whiterose.ac.uk
The workflow typically involves creating an in silico library of potential catalysts and using ML models to predict their performance based on molecular descriptors. chimia.ch These models are trained on existing experimental or computational data and can identify hidden patterns that correlate catalyst structure with reaction outcomes like yield and enantioselectivity. beilstein-journals.orgrsc.org This allows researchers to screen a vast chemical space virtually and select only the most promising candidates for experimental validation, significantly reducing the time and resources required for catalyst development. researchgate.netchimia.ch This approach has been successfully applied to various enantioselective transformations and holds immense promise for the synthesis of chiral amines and heterocycles. beilstein-journals.orgnih.gov
As AI algorithms and computational power continue to advance, their integration into the design of synthetic routes for molecules like this compound will become increasingly commonplace, leading to faster innovation and more efficient chemical processes. mdpi.com
Advanced Applications in Chemical Probe and Molecular Tool Synthesis
Beyond its own potential applications, the (3S)-3-phenyl-morpholine scaffold is a valuable building block for creating more complex molecules with specific biological functions. A significant emerging trend is the use of such chiral scaffolds in the synthesis of chemical probes and molecular tools for research, particularly in neuroscience and cell biology. vanderbilt.edunih.gov
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a receptor or enzyme, allowing researchers to study its function in living systems. nih.govfrontiersin.org Given that substituted phenylmorpholines can act as monoamine neurotransmitter releasers, derivatives of this compound could be developed as highly selective probes to investigate the signaling pathways of specific neurotransmitter systems. wikipedia.org These probes can be functionalized with reporter groups, such as fluorescent tags or affinity labels, to enable visualization and quantification of the target protein. frontiersin.org
The development of such advanced molecular tools requires a modular synthetic approach, where the core (3S)-3-phenyl-morpholine structure is systematically modified to optimize its affinity and selectivity for the target of interest. frontiersin.org Future research in this area will focus on creating a diverse library of this compound derivatives and screening them for specific biological activities, thereby unlocking new avenues for understanding complex biological processes and for the discovery of new therapeutic agents.
Q & A
Basic: What are the recommended synthetic pathways for enantioselective synthesis of (3S)-3-phenyl-morpholine HCl, and how is stereochemical purity validated?
Methodological Answer:
Synthesis typically employs chiral starting materials or asymmetric catalysis. A plausible route involves:
- Step 1: Reacting (S)-phenylglycinol with a protected epoxide or dihalide to form the morpholine ring.
- Step 2: Acid-catalyzed cyclization under controlled pH to favor the (3S) configuration.
- Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.
Validation:
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) to confirm enantiomeric excess (>99%).
- X-ray crystallography for absolute configuration determination.
- Optical rotation measurements compared to literature values.
Basic: How should researchers assess the physicochemical stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 40°C for 48 hours) followed by LC-MS to track degradation products.
- Light Sensitivity: Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor via UV spectrophotometry for absorbance shifts.
Key Parameters:
- Degradation kinetics (Arrhenius plots) for shelf-life prediction.
- Solid-state stability via dynamic vapor sorption (DVS) to assess hygroscopicity.
Advanced: What advanced techniques are critical for resolving contradictions in reported pharmacological activity data for this compound?
Methodological Answer:
Contradictions often arise from impurities, stereochemical variability, or assay conditions. Address these by:
- Purity Reassessment: Use 2D-NMR (HSQC, HMBC) to detect trace impurities (<0.1%).
- Enantiomeric Cross-Check: Compare activity of (3S) vs. (3R) enantiomers in in vitro binding assays (e.g., receptor affinity studies).
- Assay Standardization: Replicate experiments under controlled conditions (e.g., ATP levels in kinase assays, serum-free media in cell studies).
Case Study: Discrepancies in IC₅₀ values may stem from residual solvents (e.g., DMSO) affecting protein conformation. Use GC-MS to verify solvent removal.
Advanced: How can density functional theory (DFT) models predict the electronic interactions of this compound with biological targets?
Methodological Answer:
- Model Setup: Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.
- Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., GPCRs) with flexible side-chain sampling.
- Validation: Compare DFT-predicted binding energies with experimental surface plasmon resonance (SPR) data.
Reference: The Colle-Salvetti correlation-energy formula (adapted in DFT) can improve accuracy in modeling π-π stacking interactions with aromatic residues.
Advanced: What strategies are effective for identifying off-target interactions of this compound in complex biological systems?
Methodological Answer:
- Proteome-Wide Screening: Use thermal shift assays (TSA) to monitor protein denaturation in cell lysates.
- Chemoproteomics: Employ photoaffinity probes with a clickable handle (e.g., alkyne tag) for target capture and LC-MS/MS identification .
- Network Pharmacology: Integrate STRING database analysis to map indirect interactions via protein-protein networks.
Data Interpretation: Prioritize targets with ∆Tm > 2°C in TSA and validate using RNAi knockdown in relevant cell lines.
Advanced: How should researchers design studies to reconcile conflicting data on the metabolic fate of this compound across species?
Methodological Answer:
- Cross-Species Metabolite Profiling: Use hepatocyte incubations (human, rat, mouse) with HRAM LC-MS to identify phase I/II metabolites.
- Isotope Tracing: Synthesize a deuterated analog to track metabolic pathways via MS² fragmentation patterns .
- Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify responsible isoforms.
Statistical Approach: Apply hierarchical clustering to metabolite profiles to resolve species-specific discrepancies.
Note: All methodologies should adhere to OECD GLP guidelines for reproducibility. Avoid sourcing data from non-peer-reviewed platforms (e.g., BenchChem).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
